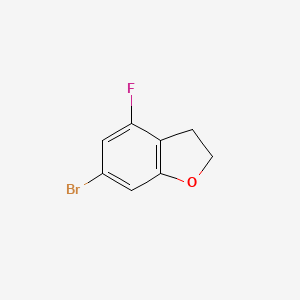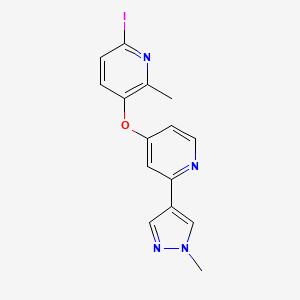
N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 1st position of the pyrazole ring, along with an acetamide group attached to the 3rd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide typically involves the bromination of 1-methylpyrazole followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-(4-azido-1-methyl-1H-pyrazol-3-yl)acetamide or N-(4-thio-1-methyl-1H-pyrazol-3-yl)acetamide can be formed.
Oxidation Products: N-oxides of the pyrazole ring.
Reduction Products: Dehalogenated pyrazole derivatives.
科学研究应用
N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Lacks the acetamide group, making it less versatile in certain reactions.
1-Methyl-3-acetyl-4-bromo-1H-pyrazole: Similar structure but with an acetyl group instead of an acetamide group.
4-Bromo-1H-pyrazole: Lacks the methyl and acetamide groups, resulting in different reactivity and applications.
Uniqueness
N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide is unique due to the presence of both the bromine atom and the acetamide group, which confer specific reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals.
属性
分子式 |
C6H8BrN3O |
|---|---|
分子量 |
218.05 g/mol |
IUPAC 名称 |
N-(4-bromo-1-methylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C6H8BrN3O/c1-4(11)8-6-5(7)3-10(2)9-6/h3H,1-2H3,(H,8,9,11) |
InChI 键 |
NAIWBJYBTSIZMY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NN(C=C1Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


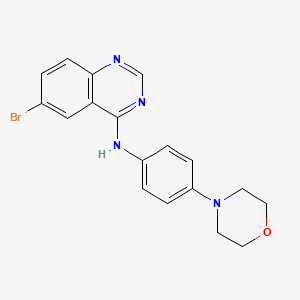
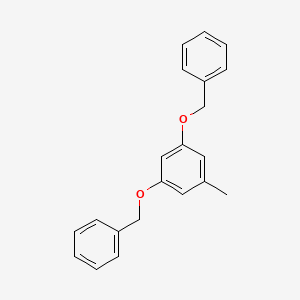
![4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde](/img/structure/B13917867.png)
![1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13917874.png)
![tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13917882.png)
![N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13917883.png)
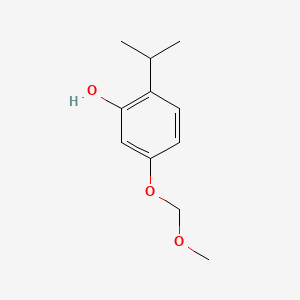
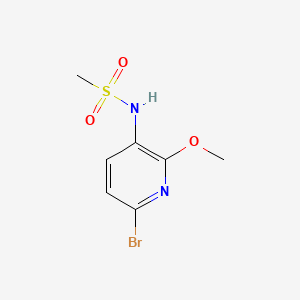
![tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13917911.png)
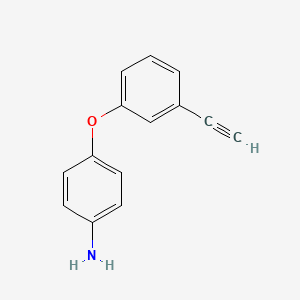
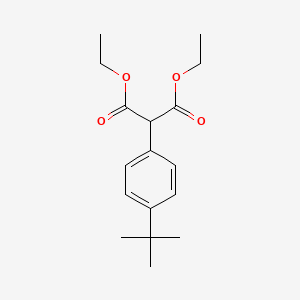
![2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine](/img/structure/B13917924.png)
